6-Methyl-2,3-pyridinedicarboxylic acid
Overview
Description
6-Methyl-2,3-pyridinedicarboxylic acid is a chemical compound with the empirical formula C8H7NO4 . It is a constituent of paramount significance in the biomedical field and is widely harnessed in the formulation of pharmaceuticals aimed at a wide range of afflictions, encompassing cancer and neurodegenerative maladies .
Molecular Structure Analysis
The molecular weight of 6-Methyl-2,3-pyridinedicarboxylic acid is 181.15 g/mol . The InChI key is PHQBKLKZIXCRIX-UHFFFAOYSA-N .Chemical Reactions Analysis
The bromination reaction of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . The bromination reaction of MPE is a typical reaction initiated by free radicals .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Methyl-2,3-pyridinedicarboxylic acid include a melting point of 170°C (dec.) (lit.) . The molecular weight is 181.15 g/mol .Scientific Research Applications
Ion Chromatography Eluent
6-Methyl-2,3-pyridinedicarboxylic acid is used as an eluent for ion chromatographic separation of inorganic anions, Mg²⁺, and Ca²⁺, followed by UV and conductivity detection .
Pharmaceutical Formulations
This compound plays a significant role in the biomedical field, particularly in formulating pharmaceuticals for various diseases, including cancer and neurodegenerative disorders .
Chelating Agent
It acts as a chelating agent for several metals such as chromium, zinc, manganese, copper, iron, and molybdenum .
Coating Applications
6-Methyl-2,3-pyridinedicarboxylic acid is utilized in manufacturing various types of coatings like repellency coating, lubrication coating, particle modification coating, adhesion promotion coating, or fluorescent coating .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that pyridinedicarboxylic acids, which include 6-methyl-2,3-pyridinedicarboxylic acid, are dicarboxylic derivatives of pyridine .
Biochemical Pathways
It is known that pyridinedicarboxylic acids are involved in various biochemical processes .
Result of Action
It is known that pyridinedicarboxylic acids can have various effects at the molecular and cellular level .
properties
IUPAC Name |
6-methylpyridine-2,3-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-4-2-3-5(7(10)11)6(9-4)8(12)13/h2-3H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQBKLKZIXCRIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337416 | |
Record name | 6-Methyl-2,3-pyridinedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2,3-pyridinedicarboxylic acid | |
CAS RN |
53636-70-7 | |
Record name | 6-Methyl-2,3-pyridinedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methylpyridine-2,3-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 6-methyl-2,3-pyridinedicarboxylic acid interact with vanadium(IV), and how does this interaction change in solution?
A1: 6-Methyl-2,3-pyridinedicarboxylic acid acts as a bidentate ligand, meaning it binds to the vanadium(IV) ion through two donor atoms. In this case, the donor atoms are one oxygen from a carboxyl group and one nitrogen from the pyridine ring. [] This interaction initially forms a square pyramidal complex with the vanadium oxo cation (VO²⁺).
Q2: How does the presence of an axial water molecule affect the vanadium(IV) complex's electronic properties, and how was this investigated?
A2: The study utilized Electron Paramagnetic Resonance (EPR) spectroscopy and Density Functional Theory (DFT) calculations to investigate the impact of axial water coordination. The research demonstrated that the presence of an axial water molecule, despite being a weak donor, can significantly influence the electronic structure of the vanadium(IV) complex. []
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